REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:33])NC(CC1C=C(F)C=C(F)C=1)C(O)CNC1(C2C=CC=C(C#C)C=2)CC1)([CH3:4])([CH3:3])[CH3:2].Cl.CO.O1CCO[CH2:39][CH2:38]1>>[C:6]([C:38]#[CH:39])([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:33]
|
Name
|
[1-(3,5-difluorobenzyl)-3-[1-(3-ethynylphenyl)cyclopropylamino]-2-hydroxypropyl]-carbamic acid tert-butyl ester
|
Quantity
|
2.34 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C(CNC1(CC1)C1=CC(=CC=C1)C#C)O)CC1=CC(=CC(=C1)F)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated in vacuo
|
Type
|
ADDITION
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Details
|
Dioxane (20 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |